S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate
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Overview
Description
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an octylaminoethyl group and a phosphorothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate typically involves multiple steps. One common method includes the reaction of 2-octylaminoethylamine with dihydrogen phosphorothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phosphate derivative, while substitution reactions can produce various substituted amines.
Scientific Research Applications
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential as a radioprotective agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphorothioate group is particularly important in these interactions, as it can mimic phosphate groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
- S-2-((2-Aminoethyl)amino)ethyl dihydrogen phosphorothioate
- S-2-((Diaminomethylene)amino)ethyl dihydrogen phosphorothioate
Uniqueness
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is unique due to its octylaminoethyl group, which imparts specific hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.
Properties
CAS No. |
63980-98-3 |
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Molecular Formula |
C12H33N2O5PS |
Molecular Weight |
348.44 g/mol |
IUPAC Name |
2-[2-(octylamino)ethylamino]ethylsulfanylphosphonic acid;dihydrate |
InChI |
InChI=1S/C12H29N2O3PS.2H2O/c1-2-3-4-5-6-7-8-13-9-10-14-11-12-19-18(15,16)17;;/h13-14H,2-12H2,1H3,(H2,15,16,17);2*1H2 |
InChI Key |
AINWDCTYQQXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNCCSP(=O)(O)O.O.O |
Origin of Product |
United States |
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